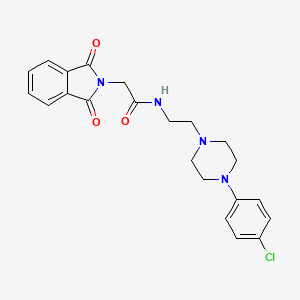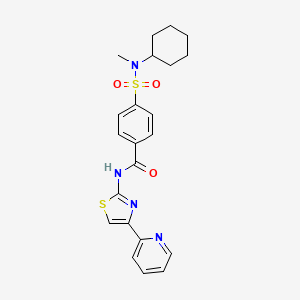![molecular formula C26H26N2O5 B2655691 2-cyclohexyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 900284-22-2](/img/structure/B2655691.png)
2-cyclohexyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromeno[2,3-d]pyrimidine core, which is fused with a cyclohexyl group and substituted with methoxy and methoxybenzyl groups. This unique arrangement of functional groups contributes to its distinctive chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromeno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a suitable aldehyde and a pyrimidine derivative can form the chromeno[2,3-d]pyrimidine core.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the chromeno[2,3-d]pyrimidine core in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy groups are typically introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Benzylation: The 4-methoxybenzyl group can be attached via a nucleophilic substitution reaction, where the chromeno[2,3-d]pyrimidine core reacts with 4-methoxybenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the chromeno[2,3-d]pyrimidine core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
科学的研究の応用
Medicinal Chemistry: Due to its complex structure, it may exhibit various biological activities, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Chemical Biology: The compound can serve as a tool for chemical biology research, helping to elucidate the mechanisms of action of related bioactive molecules.
Industrial Applications: Its unique chemical properties might be exploited in the development of new materials or catalysts.
作用機序
The mechanism by which 2-cyclohexyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione exerts its effects would depend on its specific biological target. Generally, compounds of this class can interact with enzymes or receptors, modulating their activity. The methoxy and benzyl groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the chromeno[2,3-d]pyrimidine core can participate in π-π stacking interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
2-cyclohexyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione: Lacks the 4-methoxybenzyl group, potentially altering its biological activity.
8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione: Lacks the cyclohexyl group, which may affect its hydrophobic interactions and overall stability.
2-cyclohexyl-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione: Lacks the methoxy group, possibly reducing its solubility and reactivity.
Uniqueness
The presence of both cyclohexyl and methoxybenzyl groups in 2-cyclohexyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione makes it unique, potentially enhancing its biological activity and specificity. The combination of these groups can lead to improved pharmacokinetic properties and target specificity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
特性
IUPAC Name |
2-cyclohexyl-8-methoxy-3-[(4-methoxyphenyl)methyl]chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-31-18-10-8-16(9-11-18)15-28-24(17-6-4-3-5-7-17)27-25-22(26(28)30)23(29)20-13-12-19(32-2)14-21(20)33-25/h8-14,17H,3-7,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRPFRYEOOOKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=C(O3)C=C(C=C4)OC)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2655608.png)
![6-ethyl 3-methyl 2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2655613.png)
![5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline](/img/structure/B2655614.png)

![N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2655616.png)


![9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B2655623.png)
![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide](/img/structure/B2655624.png)



![2-(benzyloxy)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2655630.png)

